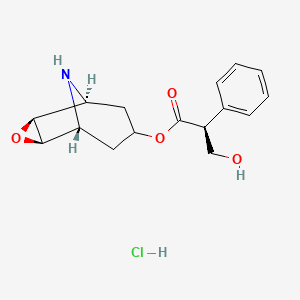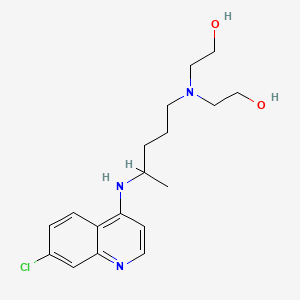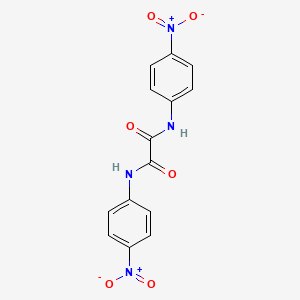
N,N'-bis(4-nitrophenyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(4-nitrophenyl)oxamide is an organic compound characterized by the presence of two nitrophenyl groups attached to an oxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-bis(4-nitrophenyl)oxamide can be synthesized through the condensation reaction of diethyl oxalate with ethanolamine, followed by nitration. The nitration reaction is typically carried out using 100% nitric acid, resulting in high yields and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-nitrophenyl)oxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N,N’-bis(4-nitrophenyl)oxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer for energetic materials.
Mechanism of Action
The mechanism of action of N,N’-bis(4-nitrophenyl)oxamide involves its interaction with specific molecular targets. The nitrophenyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The oxamide core provides a stable framework that can facilitate these interactions.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(4-chloro-3-nitrophenyl)oxamide: Similar structure but with chlorine substituents.
N,N’-bis(3-nitrophenyl)oxamide: Similar structure but with nitro groups in different positions.
N,N’-bis(4-fluorophenyl)oxamide: Similar structure but with fluorine substituents.
Uniqueness
N,N’-bis(4-nitrophenyl)oxamide is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and potential applications. The presence of two nitrophenyl groups enhances its ability to participate in various chemical reactions, making it a versatile compound in scientific research.
Properties
CAS No. |
5131-59-9 |
|---|---|
Molecular Formula |
C14H10N4O6 |
Molecular Weight |
330.25 g/mol |
IUPAC Name |
N,N'-bis(4-nitrophenyl)oxamide |
InChI |
InChI=1S/C14H10N4O6/c19-13(15-9-1-5-11(6-2-9)17(21)22)14(20)16-10-3-7-12(8-4-10)18(23)24/h1-8H,(H,15,19)(H,16,20) |
InChI Key |
IBRPVMOCJJBNND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


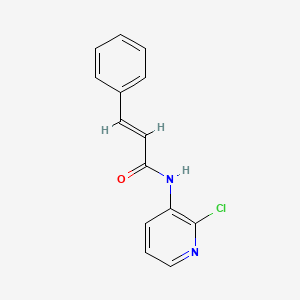
![4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14172469.png)

![3-Bromo-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14172494.png)
![1,2-Bis[3-(methoxymethoxy)phenyl]-1,1,2,2-tetramethyldisilane](/img/structure/B14172495.png)
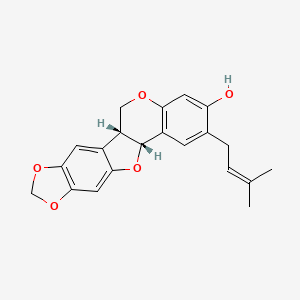
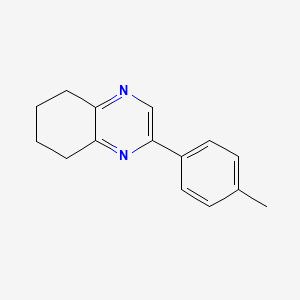
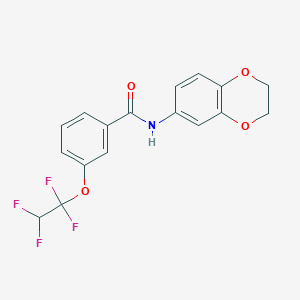
![4-N,6-N-bis(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14172507.png)
![Biphenyl-(4,4')-bis-methyl-(3-(p-chlor)benzoyloxy)-tropaniumbromid [German]](/img/structure/B14172512.png)
![2-[(1,3-Diphenylprop-2-yn-1-yl)oxy]-N-methoxy-N-methylacetamide](/img/structure/B14172513.png)
![[4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14172520.png)
